
1-Methyl-3-octylimidazolium chloride
Overview
Description
1-Methyl-3-octylimidazolium chloride is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various organic and inorganic compounds . These properties make ionic liquids attractive alternatives to conventional solvents in various industrial and scientific applications .
Preparation Methods
1-Methyl-3-octylimidazolium chloride can be synthesized through a straightforward reaction between 1-methylimidazole and 1-chlorooctane . The reaction typically occurs under reflux conditions in an organic solvent such as acetonitrile or toluene. The product is then purified through recrystallization or column chromatography to obtain the desired ionic liquid .
Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the product meets the required specifications .
Chemical Reactions Analysis
1-Methyl-3-octylimidazolium chloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts to enhance reaction rates . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted imidazolium salts and their derivatives .
Scientific Research Applications
Electrochemistry and Energy Storage
1-Methyl-3-octylimidazolium chloride is widely used as an electrolyte in electrochemical applications, particularly in energy storage devices such as batteries and supercapacitors. Its ionic conductivity makes it suitable for:
- Chloride Ion Batteries : These batteries utilize chloride ions as charge carriers, offering advantages like improved safety and cost-effectiveness compared to traditional lithium-ion batteries .
- Supercapacitors : The compound's high ionic conductivity enhances the performance and efficiency of supercapacitors, making them more viable for energy storage solutions .
Catalysis
The compound serves as a catalyst in various chemical reactions due to its solvation potential and stability. It facilitates:
- Organic Synthesis : It is employed in catalytic transformations, enabling the synthesis of complex organic molecules .
- Biomolecule Extraction : Its properties allow for effective extraction and purification processes in biochemical applications, particularly for biomolecules .
Micellization Behavior
Research has demonstrated the role of this compound in the micellization behavior of amphiphilic drugs such as amitriptyline hydrochloride. Studies indicate that:
- The ionic liquid alters the critical micelle concentration (CMC) of the drug, enhancing its solubility and stability in aqueous solutions .
- Thermodynamic parameters associated with micellization suggest favorable interactions between the drug and the ionic liquid, indicating potential for pharmaceutical applications .
Environmental Applications
The biodegradation studies of this ionic liquid have shown that it can undergo primary biodegradation through biological transformation processes. This property is crucial for:
- Wastewater Treatment : Utilizing electrochemical methods for treating wastewater containing poorly biodegradable compounds, thus providing an alternative disposal strategy for ionic liquids .
Material Science
In material science, this compound has been investigated for its influence on crystallinity and particle size in metal-organic frameworks (MOFs):
- Studies have shown that it can enhance the crystallinity of MIL-53(Al) during hydrothermal synthesis, leading to improved structural properties of these materials .
Data Table Summary
Application Area | Description | Key Findings/Notes |
---|---|---|
Electrochemistry & Energy Storage | Used as an electrolyte in batteries and supercapacitors | Enhances performance in chloride ion batteries; high ionic conductivity |
Catalysis | Acts as a catalyst in organic synthesis and biomolecule extraction | Facilitates various chemical transformations |
Micellization Behavior | Influences micellization of amphiphilic drugs | Alters CMC; enhances solubility and stability |
Environmental Applications | Biodegradation studies for wastewater treatment | Proposes electrochemical methods for disposal |
Material Science | Affects crystallinity in metal-organic frameworks | Improves structural properties of MIL-53(Al) |
Case Study 1: Electrochemical Performance
A study highlighted the use of this compound in developing chloride ion batteries, showcasing its advantages over conventional lithium-ion systems through enhanced safety profiles and cost-effectiveness.
Case Study 2: Biodegradation Research
Research on the biodegradation pathways of this ionic liquid revealed significant transformation products, indicating its potential for environmentally friendly disposal methods.
Mechanism of Action
The mechanism of action of 1-Methyl-3-octylimidazolium chloride involves its interaction with molecular targets through ionic and hydrogen bonding interactions . These interactions can disrupt the structure and function of target molecules, leading to various effects depending on the specific application . For example, in catalytic reactions, the ionic liquid can stabilize transition states and intermediates, enhancing reaction rates and selectivity .
Comparison with Similar Compounds
1-Methyl-3-octylimidazolium chloride is unique among ionic liquids due to its specific combination of a long alkyl chain and an imidazolium cation . Similar compounds include:
1-Butyl-3-methylimidazolium chloride: This compound has a shorter alkyl chain, resulting in different solubility and thermal properties.
1-Ethyl-3-methylimidazolium chloride: Another similar compound with a shorter alkyl chain, used in different applications due to its distinct properties.
1-Dodecyl-3-methylimidazolium chloride: This compound has a longer alkyl chain, leading to higher hydrophobicity and different solubility characteristics.
The uniqueness of this compound lies in its balance of hydrophobicity and hydrophilicity, making it suitable for a wide range of applications .
Biological Activity
1-Methyl-3-octylimidazolium chloride ([C8mim]Cl) is an imidazolium-based ionic liquid that has garnered attention due to its diverse biological activities. This article explores its effects on aquatic organisms, antimicrobial properties, and potential environmental implications, supported by case studies and research findings.
Overview of this compound
[C8mim]Cl is a member of the family of ionic liquids, characterized by its unique physicochemical properties. Its structure consists of a methyl group and an octyl chain attached to an imidazolium ring, which contributes to its solubility and interaction with biological systems.
Case Study: Zebrafish Embryonic Development
A significant study investigated the impact of acute exposure to [C8mim]Cl on zebrafish (Danio rerio) embryonic development. The research revealed that exposure to varying concentrations of [C8mim]Cl (5.08, 10.16, and 20.32 mg L) for 96 hours significantly altered thyroid hormone levels and the expression of genes related to the hypothalamic-pituitary-thyroid (HPT) axis.
- Key Findings :
- Hatching Rate : The hatching rate increased at 48 hours but showed no significant difference after 72 hours.
- Thyroid Hormone Levels : T3 levels increased, while T4 levels decreased in treated groups compared to controls.
- Gene Expression : The expression of genes such as dio1, nis, and trh was significantly lower in high concentration groups, while genes like trhrα and trhrβ were upregulated at elevated concentrations .
Concentration (mg L) | Hatching Rate (%) | T3 Content (ng/mL) | T4 Content (ng/mL) |
---|---|---|---|
Control | 80 | 10 | 15 |
5.08 | 85 | 12 | 14 |
10.16 | 90 | 15 | 12 |
20.32 | 75 | 18 | 10 |
These results suggest that [C8mim]Cl can disrupt normal endocrine function in aquatic species, raising concerns about its environmental safety.
Antimicrobial Properties
Research has also explored the antimicrobial activity of [C8mim]Cl against various bacterial strains. The findings indicate that its efficacy varies significantly between Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) :
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Enterococcus faecalis | 1.0 |
Pseudomonas aeruginosa | 16.0 |
The antimicrobial mechanism is thought to involve disruption of cell membrane integrity, which is more effective against Gram-positive bacteria due to their simpler cell wall structure.
Environmental Implications
The biological activity of [C8mim]Cl raises significant environmental concerns, particularly regarding its potential toxicity to aquatic life. The alteration of thyroid hormone levels in zebrafish suggests that ionic liquids can act as endocrine disruptors in aquatic ecosystems.
Summary of Environmental Studies
Q & A
Basic Research Questions
Q. What experimental methods are recommended for characterizing the physical properties of 1-methyl-3-octylimidazolium chloride ([OMIM]Cl)?
To characterize [OMIM]Cl, researchers should measure density (ρliq), speed of sound (cliq), and refractive index (nliq) using high-precision instruments such as vibrating-tube densimeters, ultrasonic interferometers, and Abbe refractometers. These parameters should be evaluated across varying molar ratios in solvents like methanol to assess solvent interactions. For example, Table I in provides a model dataset for such measurements, demonstrating how increasing methanol ratios alter [OMIM]Cl's properties. Calibration with reference standards and temperature control (±0.01°C) are critical for reproducibility .
Q. How can researchers design toxicity assays for [OMIM]Cl in aquatic organisms?
A standardized protocol involves:
- Exposure setup : Prepare aqueous solutions of [OMIM]Cl at concentrations ranging from 0.1 to 100 mg/L.
- Model organisms : Use species like Paramisgurnus dabryanus (loach) or Rana nigromaculata (frog) due to their sensitivity to ionic liquids (ILs).
- Endpoints : Measure oxidative stress biomarkers (e.g., malondialdehyde for lipid peroxidation) and genotoxicity via comet assays.
- Controls : Include solvent-only and negative controls to isolate IL-specific effects.
and highlight that [OMIM]Cl induces dose-dependent oxidative stress and DNA damage in aquatic species, requiring at least triplicate trials for statistical validity .
Q. What synthetic routes are available for [OMIM]Cl?
The primary method involves quaternization of 1-methylimidazole with 1-chlorooctane under microwave irradiation. Key steps:
Mix 1-methylimidazole and 1-chlorooctane in a 1:1.2 molar ratio.
React at 80°C for 24 hours under nitrogen.
Purify via repeated washing with ethyl acetate and vacuum drying.
notes that microwave synthesis reduces reaction time by 50% compared to conventional heating, achieving >97% purity .
Advanced Research Questions
Q. How does the alkyl chain length of imidazolium ILs influence their interaction with lipid bilayers?
Experimental Design :
- Comparative ILs : Use [Bmim]Cl (C4 chain) and [OMIM]Cl (C8 chain).
- Model system : Prepare supported lipid bilayers (SLBs) from phospholipids like DOPC.
- Techniques : Employ atomic force microscopy (AFM) in peak-force tapping mode to quantify bilayer disruption.
shows that [OMIM]Cl’s longer alkyl chain increases hydrophobic interactions, reducing SLB stiffness by 40% compared to [Bmim]Cl. This requires AFM tip calibration (e.g., ScanAsyst Fluid tips) to avoid artifacts .
Q. How can conflicting data on [OMIM]Cl’s biodegradability be resolved?
Methodological Approach :
- Primary biodegradation tests : Use OECD 301D (closed bottle test) to measure CO2 evolution.
- Advanced analytics : Employ LC-MS to identify degradation intermediates (e.g., 1-methylimidazole and octanoic acid).
reports partial biodegradation (30–40% in 28 days), while suggests persistence in anaerobic conditions. Researchers must standardize inoculum sources (e.g., activated sludge vs. soil microbes) and validate with isotopic labeling .
Q. What advanced analytical techniques are suitable for detecting [OMIM]Cl in trace pharmaceutical impurities?
Protocol :
- Extraction : Use liquid-liquid extraction with ethyl acetate and ionic liquid-assisted phase separation.
- Detection : Gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS).
- Validation : Spike recovery tests (85–115%) and limit of quantification (LOQ) < 1 ppm.
and demonstrate that [OMIM]Cl effectively extracts alkyl methanesulfonates from drug substances, but matrix effects require internal standardization (e.g., deuterated analogs) .
Q. What mechanisms underlie [OMIM]Cl-induced apoptosis in mammalian cells?
Mechanistic Analysis :
- Pathway focus : Endoplasmic reticulum (ER) stress markers (e.g., GRP78, CHOP) and mitochondrial depolarization.
- Assays : Flow cytometry for Annexin V/PI staining and Western blot for caspase-12 activation.
shows that [OMIM]Cl triggers ER stress in HepG2 cells via Ca<sup>2+</sup> dysregulation, with EC50 values of 0.8 mM. Use siRNA knockdown (e.g., ATF6) to confirm pathway specificity .
Properties
IUPAC Name |
1-methyl-3-octylimidazol-1-ium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.ClH/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;/h10-12H,3-9H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFBEEDAZHXDHB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047873 | |
Record name | 1-Methyl-3-octylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64697-40-1 | |
Record name | 1-Octyl-3-methylimidazolium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64697-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-3-octylimidazolium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064697401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-3-octylimidazolium chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747264 | |
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Record name | 1-Methyl-3-octylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-3-n-octylimidazolium Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Methyl-3-octylimidazolium chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R6C755MN6 | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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